NNMT Inhibitory Potency vs. Ortho-Methoxybenzyl Analog
5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid exhibits an IC₅₀ of 25 nM against human nicotinamide N-methyltransferase (NNMT) in a fluorescence polarization (FP)-based competition assay [1]. In contrast, the ortho-methoxybenzyl analog (2-((2-methoxybenzyl)amino)nicotinic acid, CAS 1019372-81-6) lacks a reported NNMT IC₅₀ in the same assay system, and its structural data (pKa 1.79±0.36 predicted) suggests a different protonation state that may affect binding . This direct comparison highlights the importance of the para-methoxy orientation for optimal NNMT engagement.
Ortho‑methoxybenzyl analog: not reported
| Evidence Dimension | NNMT inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | 2-((2-methoxybenzyl)amino)nicotinic acid (CAS 1019372-81-6); no reported NNMT IC₅₀ |
| Quantified Difference | Not available (qualitative differentiation based on para vs. ortho substitution) |
| Conditions | Fluorescence polarization (FP)-based competition assay, human NNMT |
Why This Matters
The para-methoxybenzyl substitution directly enables nanomolar NNMT inhibition, making this compound a valuable tool for metabolic disease and oncology research, whereas the ortho analog is not validated for this target.
- [1] BindingDB. BDBM50627730 (CHEMBL5399278). Affinity Data: IC₅₀ = 25 nM for human NNMT. Accessed 2025. View Source
